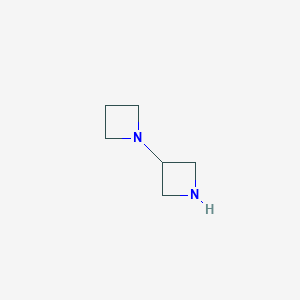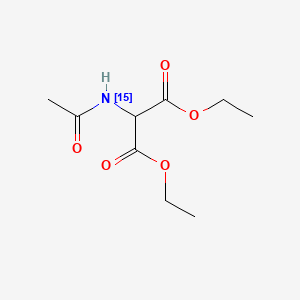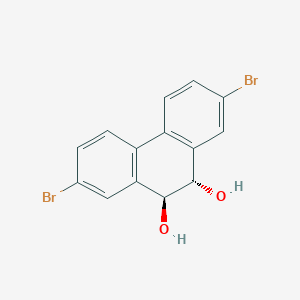
3-Fluoropyrazine-2-carboxylic acid
Overview
Description
3-Fluoropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H3FN2O2 . It has a molecular weight of 142.09 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of potassium carbonate with methyl 3-fluoropyrazine-2-carboxylate . The mixture is heated at 90 °C under reflux for one hour and then allowed to cool to room temperature .Molecular Structure Analysis
The carbon and oxygen in the carbonyl group of this compound are both sp2 hybridized, giving the carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
The fluorinated analog of thiacetazone was found to be 20 times more potent than the parent compound against M.tuberculosis H37-RV . The best halogen substituent was found to be fluorine, which has the smallest size and the strongest electronegativity among the halogen atoms .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.11 cm/s . It has a water solubility of 10.1 mg/ml and is classified as very soluble .Scientific Research Applications
Molecular Structure and Bonding Characteristics
- The study of 3-Aminopyrazine-2-carboxylic acid revealed extensive networks of intra- and intermolecular hydrogen bonds, influencing molecular stability and displacement parameters. These characteristics are critical in understanding the behavior of similar compounds like 3-Fluoropyrazine-2-carboxylic acid (Dobson & Gerkin, 1996).
Synthetic Pathways and Derivatives
- A successful synthetic pathway leading to 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, was developed. This highlights the potential of this compound derivatives in medicinal chemistry (Van Hende et al., 2009).
- Another study focused on the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, indicating biotechnological applications of similar pyrazine derivatives (Wieser, Heinzmann, & Kiener, 1997).
Fluorine-Containing Heterocyclic Compounds
- Research into fluorine-sacrificial cyclizations for accessing 5-fluoropyrazoles shows the potential of fluorine-containing pyrazine derivatives in organic synthesis (Volle & Schlosser, 2000).
Application in Medicinal Chemistry
- A study on the synthesis and structure-activity relationship of novel phenylpyrazole carboxylic acid derivatives containing fluorine moiety, highlights the application of fluorinated pyrazine derivatives in the development of insecticidal agents (Wang et al., 2020).
Spectroscopic and Photophysical Studies
- The UV-induced photochemistry of 3-aminopyrazine-2-carboxylic acid was explored in a study, shedding light on the photophysical properties of pyrazine derivatives, which could be relevant for this compound (Pagacz-Kostrzewa et al., 2021).
Synthesis and Application in Complex Formation
- The synthesis and characterization of complexes of 3-aminopyrazine-2-carboxylic acid with various metal ions, including VO2+, Pd(II), W(VI), and UO2 2+, were described. This research indicates potential applications in the field of coordination chemistry and material science (Mostafa et al., 2009).
Bioconversion and Biotransformation Applications
- The transformation of 2-fluorophenol and 3-fluorophenol by an anaerobic consortium, resulting in fluorobenzoic acids, suggests potential biotransformation applications of fluorinated pyrazine compounds (Genthner, Townsend, & Chapman, 1989).
Safety and Hazards
properties
IUPAC Name |
3-fluoropyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKQEBOUFIBMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298461 | |
| Record name | 3-Fluoro-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929022-78-6 | |
| Record name | 3-Fluoro-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929022-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-3-thiomorpholinecarboxylate 1,1-dioxide](/img/structure/B3306666.png)
![2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B3306681.png)
